molecular formula C16H10BrClFN3O B3042422 (5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone CAS No. 618092-10-7

(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone

Katalognummer: B3042422
CAS-Nummer: 618092-10-7
Molekulargewicht: 394.62 g/mol
InChI-Schlüssel: YBJBVHSJGWBYRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone (molecular formula: C₁₆H₁₁BrClFN₃O) is a pyrazole-based molecule featuring a 5-amino-substituted pyrazole core. The pyrazole ring is substituted at the 1-position with a 3-chloro-4-fluorophenyl group and at the 4-position with a 4-bromophenyl methanone moiety . This structure combines halogenated aromatic groups (Br, Cl, F) with a polar methanone group, making it a candidate for diverse applications, including therapeutic agents and materials science.

Eigenschaften

IUPAC Name

[5-amino-1-(3-chloro-4-fluorophenyl)pyrazol-4-yl]-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClFN3O/c17-10-3-1-9(2-4-10)15(23)12-8-21-22(16(12)20)11-5-6-14(19)13(18)7-11/h1-8H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJBVHSJGWBYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC(=C(C=C3)F)Cl)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618092-10-7
Record name (5-AMINO-1-(3-CHLORO-4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)(4-BROMOPHENYL)METHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the amino, chloro, and fluoro substituents. The final step involves the coupling of the pyrazole derivative with a bromophenyl group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to remove halogen substituents.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent. For instance, a study demonstrated that derivatives with similar structures show significant inhibition of tumor growth in vitro and in vivo models .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. In particular, studies have shown that modifications to the pyrazole ring can enhance anti-inflammatory activity, suggesting that this compound may be effective in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of (5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone has been explored against various pathogens. Preliminary findings suggest that it exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria, which could pave the way for developing new antibiotics amid rising resistance issues .

Synthesis of Functional Materials

In material science, this compound serves as a building block for synthesizing functional materials. Its unique electronic properties allow it to be incorporated into polymers and nanomaterials, enhancing their conductivity and stability. Researchers have utilized such compounds in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells .

Catalysis

The pyrazole moiety is also known for its role as a ligand in coordination chemistry. The compound can form complexes with transition metals, which are useful as catalysts in various organic transformations, including cross-coupling reactions and oxidation processes . This application is significant for developing more efficient synthetic routes in organic chemistry.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the efficacy of several pyrazole derivatives against breast cancer cell lines. The results indicated that modifications to the halogen substituents significantly enhanced cytotoxicity. The specific compound was highlighted for its ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Antimicrobial Properties

In another investigation, researchers assessed the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Wirkmechanismus

The mechanism of action of (5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazole Derivatives

Key structural analogs differ in halogen type, position, and substitution patterns on the phenyl rings. These variations impact electronic properties, steric bulk, and intermolecular interactions.

Compound Name Substituents (Pyrazole 1-position / Methanone Position) Molecular Weight Notable Properties/Applications Evidence Source
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone 3-Cl-C₆H₄ / Furan-2-yl 316.73 g/mol Potential heterocyclic reactivity
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone 3-Cl-C₆H₄ / 4-OCH₃-C₆H₄ 342.79 g/mol Enhanced solubility via methoxy group
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone 4-Br-C₆H₄ / 4-Cl-C₆H₄ 396.64 g/mol Antimicrobial activity (hypothesized)
5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone 4-F-C₆H₄ / 3-(dihydroxypropoxy)-C₆H₄ 377.37 g/mol p38 MAP kinase inhibition (IC₅₀ < 10 nM)

Key Observations :

  • Fluorine’s electronegativity improves binding affinity in kinase inhibitors, as seen in the p38 MAP kinase inhibitor RO3201195 .
  • Substituent Position : The 3-chloro-4-fluoro substitution on the phenyl ring (target compound) creates an ortho-halogenated motif, which may influence conformational rigidity and dipole moments compared to para-substituted analogs (e.g., 4-bromo or 4-chloro derivatives) .
Methanone vs. Alternative Functional Groups

Replacing the methanone group with other functionalities alters polarity and hydrogen-bonding capacity:

Compound Name Functional Group Replacement Molecular Weight Impact on Properties Evidence Source
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile Carbonitrile (CN) 292.09 g/mol Increased electrophilicity; reduced H-bonding
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate Ester (COOEt) 242.28 g/mol Enhanced hydrolytic instability

Key Observations :

  • The methanone group in the target compound acts as a hydrogen-bond acceptor, critical for interactions with biological targets (e.g., enzymes) .
  • Carbonitrile or ester groups may reduce metabolic stability or alter solubility profiles .

Structural and Crystallographic Insights

  • Crystal Packing: Isostructural bromo and chloro derivatives (e.g., compounds 4 and 5 in ) exhibit similar triclinic (P 1) symmetry but differ in intermolecular contacts.

Biologische Aktivität

(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone, also known by its CAS number 618092-10-7, is a pyrazole derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer, antibacterial, and enzyme inhibitory properties based on diverse research findings.

  • Molecular Formula : C16H10BrClFN3O
  • Molecular Weight : 394.63 g/mol
  • CAS Number : 618092-10-7

Anticancer Activity

Research indicates that pyrazole derivatives often exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including triple-negative breast cancer (TNBC) models.

Case Studies

  • Cytotoxicity Against MDA-MB-231 Cells :
    • A study demonstrated that similar pyrazole derivatives exhibited IC50 values ranging from 6.59 to 12.51 μM against MDA-MB-231 cells, suggesting potent anticancer activity .
    • The compound's structure allows it to interact with cellular targets involved in tumor growth regulation.
  • Mechanism of Action :
    • Docking studies have suggested that the compound may inhibit specific enzymes involved in cancer cell proliferation .

Antibacterial Activity

The antibacterial efficacy of this compound has been explored against various bacterial strains.

Research Findings

  • Inhibition Against Gram-positive and Gram-negative Bacteria :
    • Similar compounds have shown moderate to strong activity against Staphylococcus aureus and Escherichia coli. The tested pyrazole derivatives exhibited varying degrees of inhibition, indicating potential as antibacterial agents .
Bacterial StrainActivity Level
Staphylococcus aureusModerate to Strong
Escherichia coliWeak to Moderate
Bacillus subtilisModerate

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit key enzymes.

Key Enzymes Targeted

  • Acetylcholinesterase (AChE) :
    • Pyrazole derivatives have shown promising AChE inhibitory activity, which is crucial for treating neurodegenerative diseases .
  • Urease Inhibition :
    • Compounds similar to (5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone have demonstrated strong urease inhibition, which is beneficial in managing urinary tract infections .

Summary of Biological Activities

The biological activities of (5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone can be summarized as follows:

Activity TypeObserved Effects
AnticancerSignificant cytotoxicity against TNBC cells
AntibacterialModerate to strong inhibition of bacterial growth
Enzyme InhibitionEffective AChE and urease inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl)(4-bromophenyl)methanone?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization of hydrazine derivatives with α,β-unsaturated ketones or aldehydes. For example, intermediates like 5-chloro-1,3-dimethylpyrazole-4-carbonyl chloride (prepared via cyclization and acylation) can react with substituted phenyl groups under controlled conditions. Optimization of reaction time, temperature, and catalysts (e.g., POCl₃ for cyclization) is critical .
  • Key Tools : IR, NMR, and mass spectrometry for intermediate characterization; X-ray crystallography for final product validation .

Q. How can researchers confirm the structural identity of this compound?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Assign peaks for aromatic protons (e.g., 3-chloro-4-fluorophenyl and 4-bromophenyl groups) and pyrazole NH₂.
  • X-ray Diffraction : Resolve bond lengths and angles (e.g., C–C = 1.35–1.48 Å for pyrazole rings) to validate stereochemistry .
    • Validation : Compare experimental data with computational models (DFT calculations) to confirm electronic and geometric properties .

Q. What spectroscopic techniques are essential for purity assessment?

  • Methodology :

  • HPLC/GC-MS : Quantify impurities using reverse-phase columns and UV detection (λ = 254 nm).
  • Elemental Analysis : Verify C, H, N, Br, Cl, and F percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters like solvent polarity (DMSO vs. THF), temperature (80–120°C), and catalyst loading (e.g., Cu(II) for cross-coupling).
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .
    • Case Study : A 15% yield increase was achieved using tert-butylphosphonic acid as a co-catalyst in copper-mediated reactions .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Replicate Studies : Control variables like solvent (DMSO vs. saline) and cell lines (e.g., MDA-MB-231 vs. HEK293).
  • Multi-Target Assays : Test against σ receptors (σ₁R/σ₂R) and tubulin polymerization to clarify mechanisms .
    • Example : Discrepancies in IC₅₀ values (e.g., 30 μM vs. 100 μM) may arise from differences in assay protocols (e.g., sea urchin embryo vs. cancer cell panels) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to uPAR or σ₁R, focusing on hydrogen bonds (e.g., pyrazole NH₂ with Asp189) and hydrophobic interactions (4-bromophenyl with Leu212) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å) .

Q. What experimental designs address stability and degradation issues during storage?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS (e.g., hydrolysis of the methanone group).
  • Stabilizers : Add antioxidants (BHT) or use amber vials to prevent photodegradation .

Data Analysis and Interpretation

Q. How should researchers handle variability in biological assay results?

  • Methodology :

  • Statistical Analysis : Apply ANOVA to compare replicates (n ≥ 3) and identify outliers (Grubbs’ test).
  • Normalization : Use internal controls (e.g., staurosporine for cytotoxicity assays) .

Q. What structural modifications enhance the compound’s pharmacokinetic properties?

  • Methodology :

  • SAR Studies : Introduce electron-withdrawing groups (e.g., CF₃) to improve metabolic stability or methyl groups to enhance membrane permeability.
  • LogP Optimization : Adjust substituents to achieve LogP = 2.5–3.5 (e.g., replace 4-bromophenyl with 4-fluorophenyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone
Reactant of Route 2
(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.